

Urinary Pregnanediol Glucuronide: A Reliable Non-Invasive Surrogate for Serum Progesterone

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis for researchers and drug development professionals.

The accurate measurement of progesterone is crucial in various fields of research, including reproductive endocrinology, drug development, and clinical diagnostics. While direct measurement of serum progesterone is considered the gold standard, the invasive nature of blood collection presents limitations for frequent and longitudinal monitoring. Consequently, the quantification of progesterone's primary urinary metabolite, **pregnanediol**-3-glucuronide (PdG), has emerged as a robust and non-invasive alternative. Numerous studies have established a strong correlation between urinary PdG and serum progesterone levels, validating its use as a reliable surrogate marker.[1] This guide provides a detailed comparison of these two analytes, supported by experimental data and protocols.

Quantitative Correlation: A Review of the Evidence

Multiple studies have quantitatively evaluated the relationship between serum progesterone and urinary PdG, consistently demonstrating a strong positive correlation. This relationship holds true across different phases of the menstrual cycle and during pregnancy.

A study involving 73 data points from 20 participants found a high correlation between serum progesterone and urinary PdG, with an R² value of 0.95.[2] Another study investigating the impact of hydration on this correlation in 207 first-trimester pregnant women reported a strong positive correlation (r > 0.60, p < 0.001) in urine samples with a specific gravity of ≥ 1.015 .[3] However, this correlation diminished in more dilute samples, highlighting the importance of sample concentration. Further research has indicated that a urinary PdG level of 5 µg/mL or



higher is correlated with a serum progesterone level of greater than 5 ng/mL, a threshold often used to confirm ovulation.[4]

Study Cohort	Number of Participants/Sampl es	Key Findings	Reference
Women across different menstrual cycle phases	20 participants, 73 data points	R ² = 0.95 between serum progesterone and urinary PdG.	[2]
First-trimester pregnant women	207 patients	Strong positive correlation (r > 0.60, p < 0.001) in sufficiently concentrated urine (specific gravity ≥ 1.015).	[3]
General	Not Specified	A urinary PdG level of ≥5 µg/mL correlates with a serum progesterone level of >5 ng/mL.	[4]
Menopausal transition	125 cycles	Weak correlation between integrated luteal urinary PdG and a single luteal phase serum progesterone (Pearson's r = 0.26).	[5]

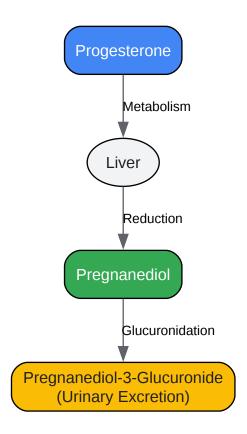
It is important to note that while the general correlation is strong, the absolute values of serum progesterone and urinary PdG are not directly comparable due to differences in their units of measurement (ng/mL for serum progesterone and μ g/mL for urinary PdG) and their pharmacokinetic profiles.[6][7]

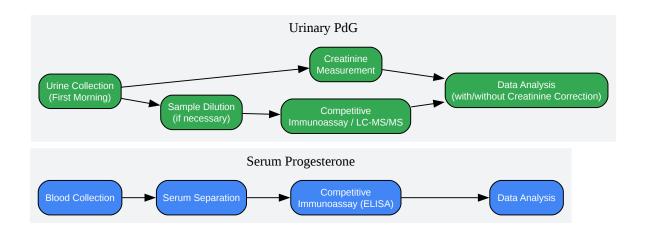


The Metabolic Pathway: From Progesterone to Pregnanediol Glucuronide

Progesterone is metabolized primarily in the liver, where it undergoes a series of enzymatic reactions to become more water-soluble for excretion in the urine. The principal pathway involves the reduction of progesterone to **pregnanediol**, which is then conjugated with glucuronic acid to form **pregnanediol**-3-glucuronide (PdG).







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- To cite this document: BenchChem. [Urinary Pregnanediol Glucuronide: A Reliable Non-Invasive Surrogate for Serum Progesterone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821471#correlation-between-urinary-pregnanediol-and-serum-progesterone-levels]

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